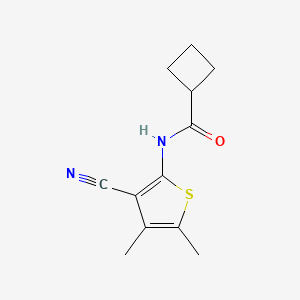![molecular formula C15H14N4O B7558413 N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide, also known as BIX-01294, is a small molecule inhibitor that has been shown to selectively inhibit the histone methyltransferase G9a. This compound has gained attention in recent years due to its potential applications in epigenetic research and drug discovery.
Mecanismo De Acción
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide selectively inhibits the histone methyltransferase G9a by binding to the SET domain of the enzyme. This binding prevents the transfer of methyl groups to histone H3 lysine 9 (H3K9), resulting in decreased levels of H3K9me2 and altered gene expression.
Biochemical and Physiological Effects:
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in various cell types. Inhibition of G9a by N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been linked to changes in gene expression, cellular differentiation, and cell cycle progression. Additionally, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide in lab experiments is its specificity for G9a, which allows for selective inhibition of this enzyme without affecting other histone methyltransferases. Additionally, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been shown to have low toxicity and good stability in cell culture. However, one limitation of using N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Direcciones Futuras
There are several future directions for research involving N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of G9a and related histone methyltransferases. Additionally, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide may have potential applications in the treatment of cancer and other diseases where epigenetic dysregulation plays a role. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with benzaldehyde to form 2-(pyridin-2-yl)benzaldehyde. This intermediate is then reacted with 2-(bromoethyl)benzimidazole to form the final product, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been used extensively in epigenetic research as a tool to study the role of G9a in various biological processes. This compound has been shown to inhibit G9a-mediated H3K9me2, leading to changes in gene expression and cellular differentiation. Additionally, N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has been used in drug discovery efforts to identify novel inhibitors of G9a and related histone methyltransferases.
Propiedades
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10(17-15(20)11-5-4-8-16-9-11)14-18-12-6-2-3-7-13(12)19-14/h2-10H,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSYYYXNDLUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)


![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)
![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
